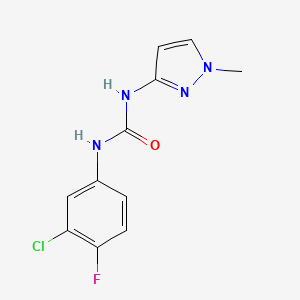
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea, also known as CFPU, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPU is a urea-based compound that has been shown to have inhibitory effects on several important enzymes in the body, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea exerts its inhibitory effects by binding to the active site of target enzymes, thereby preventing their activity. The exact mechanism of action varies depending on the enzyme being targeted, but in general, N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea acts as a competitive inhibitor, binding to the enzyme's active site and preventing substrate binding.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, anti-inflammatory effects, and potential neuroprotective effects. N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has also been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea is its specificity for certain enzymes, allowing for targeted inhibition of specific pathways. However, one limitation of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea in other diseases, such as cardiovascular disease and metabolic disorders.
3. Development of more potent analogs of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea with improved efficacy.
4. Investigation of the potential synergistic effects of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea in combination with other therapeutic agents.
5. Exploration of the potential use of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea as a diagnostic tool for the detection of enzyme activity in disease states.
In conclusion, N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Further research is needed to fully elucidate its mechanism of action and to optimize its efficacy for clinical use.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea involves several steps, beginning with the reaction of 3-chloro-4-fluoroaniline with 1-methyl-1H-pyrazol-3-amine to form the intermediate 3-chloro-4-fluoro-N-(1-methyl-1H-pyrazol-3-yl)aniline. This intermediate is then reacted with cyanogen bromide to form the corresponding N-cyanomethyl derivative, which is subsequently treated with urea to yield N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has been shown to inhibit the activity of several enzymes involved in tumor growth and metastasis, including matrix metalloproteinases and cathepsins. N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-methylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN4O/c1-17-5-4-10(16-17)15-11(18)14-7-2-3-9(13)8(12)6-7/h2-6H,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVROAPTWRPILAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

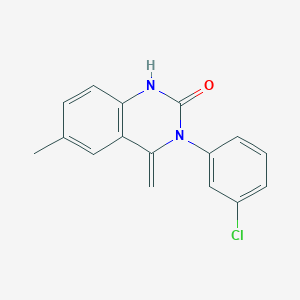
![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)
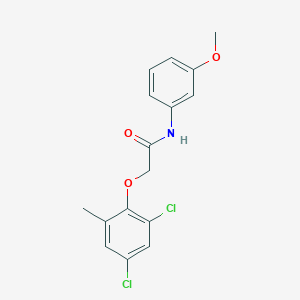

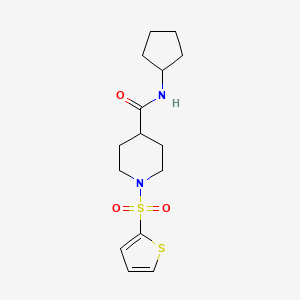
![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
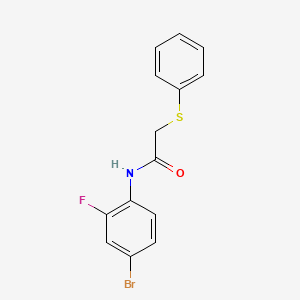
![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)
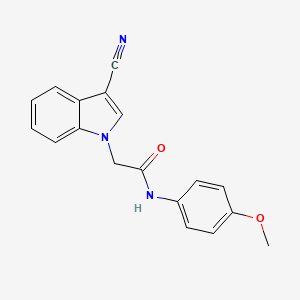
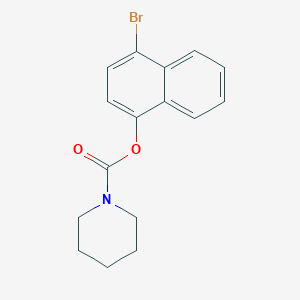
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)

![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)